Isoindolinone Scaffold Differentiation
IKZF1-degrader-2 is derived from an isoindolinone scaffold, as disclosed in patent WO2023025136A1, which distinguishes it structurally from the glutarimide-based scaffolds of clinical IMiDs (lenalidomide, pomalidomide) and many CELMoD agents [1]. This scaffold difference alters the cereblon-binding interface and the resulting neo-substrate recruitment geometry. The patent exemplifies isoindolinone compounds demonstrating IKZF1 degradation, and the claimed structural scope specifically encompasses the C33H30FN5O5 molecular framework of Compound 3 [2]. In contrast, lenalidomide (C13H13N3O3) and pomalidomide (C13H11N3O4) possess the glutarimide pharmacophore essential for CRBN binding but lack the extended aromatic isoindolinone system present in IKZF1-degrader-2 [3].
| Evidence Dimension | Chemical scaffold and molecular weight |
|---|---|
| Target Compound Data | Isoindolinone scaffold; MW = 595.62; formula C33H30FN5O5 |
| Comparator Or Baseline | Lenalidomide (glutarimide scaffold; MW = 259.26); Pomalidomide (glutarimide scaffold; MW = 273.24) |
| Quantified Difference | Molecular weight increase of approximately 2.2- to 2.3-fold relative to IMiDs; distinct isoindolinone core |
| Conditions | Structural analysis based on patent disclosure and chemical characterization |
Why This Matters
Scaffold divergence provides a structurally distinct tool compound for probing cereblon neo-substrate interfaces without confounding overlap with extensively studied glutarimide-based degraders.
- [1] Fu LQ, et al. Isoindolinone compound and use thereof. WO2023025136A1. 2023-03-02. View Source
- [2] PeptideDB. IKZF1-degrader-2 (Compound 3) entry. CAS 2915330-86-6. View Source
- [3] PubChem. Lenalidomide (CID 216326) and Pomalidomide (CID 134780). View Source
